molecular formula C22H29NO4 B1239215 3-Hydroxycyprodime

3-Hydroxycyprodime

Cat. No.: B1239215
M. Wt: 371.5 g/mol
InChI Key: HHLFEKGPFKSEJX-YUXAGFNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxycyprodime is a semisynthetic opioid receptor antagonist derived from naltrexone, a thebaine analogue. It is characterized by the introduction of a 3-hydroxyl (3-OH) group into the cyprodime scaffold, which significantly alters its pharmacological profile . Synthesized via a multi-step process involving 14-O-benzylation and catalytic hydrogenation, this compound has been pivotal in opioid receptor research due to its high receptor affinity and pure antagonist activity .

Properties

Molecular Formula

C22H29NO4

Molecular Weight

371.5 g/mol

IUPAC Name

(1S,9S,10S)-17-(cyclopropylmethyl)-4-hydroxy-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one

InChI

InChI=1S/C22H29NO4/c1-26-20-17(25)6-5-15-11-18-22(27-2)8-7-16(24)12-21(22,19(15)20)9-10-23(18)13-14-3-4-14/h5-6,14,18,25H,3-4,7-13H2,1-2H3/t18-,21-,22+/m0/s1

InChI Key

HHLFEKGPFKSEJX-YUXAGFNASA-N

Isomeric SMILES

COC1=C(C=CC2=C1[C@@]34CCN([C@@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5)O

Canonical SMILES

COC1=C(C=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Cyprodime vs. 3-Hydroxycyprodime

  • Cyprodime : Lacks the 3-OH group. It is a pure opioid antagonist with selective mu (μ) opioid receptor affinity.
  • This compound : The addition of the 3-OH group enhances μ-opioid receptor binding affinity compared to cyprodime, as demonstrated in mouse vas deferens (MVD) and guinea pig ileum (GPI) assays .

Effect of 14-O-Benzylation

  • In cyprodime, 14-O-benzylation increases opioid receptor affinity.

Pharmacological Activity

Compound Receptor Affinity (μ-opioid) Agonist/Antagonist Activity Key Structural Features
Cyprodime Moderate Pure antagonist No 3-OH; 14-O-alkyl modifications
This compound High Pure antagonist 3-OH; 14-O-benzyl group
14-O-Benzyl Cyprodime Enhanced vs. cyprodime Pure antagonist 14-O-benzyl; no 3-OH

Key Findings :

  • The 3-OH group in this compound enhances hydrogen bonding with opioid receptors, increasing its binding potency without converting it to an agonist .
  • Unlike cyprodime derivatives, this compound’s pharmacological profile remains stable despite structural modifications, making it a reliable tool for studying receptor antagonism .

Comparison with Other 14-Alkoxymorphinans

  • 14-Methoxy-N-methylmorphinan-6-one: A potent opioid agonist, contrasting with this compound’s antagonist activity. This highlights how minor structural changes (e.g., methoxy vs. hydroxy groups) can radically alter functionality .
  • 6α- and 6β-N-Heterocyclic Naltrexamine Derivatives : These compounds exhibit mixed agonist-antagonist profiles, whereas this compound maintains pure antagonism, underscoring its selectivity .

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